molecular formula C10H10N4O4S2 B12728655 Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N'-methyl- CAS No. 108679-63-6

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N'-methyl-

Cat. No.: B12728655
CAS No.: 108679-63-6
M. Wt: 314.3 g/mol
InChI Key: XVLUVLSHEKXHLJ-UHFFFAOYSA-N
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Description

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethanediamide backbone, a benzothiazole ring, and sulfonyl and methyl groups. Its molecular formula is C10H12N4O2S2, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- typically involves multiple steps, starting with the preparation of the benzothiazole ringThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in various research and industrial applications .

Properties

CAS No.

108679-63-6

Molecular Formula

C10H10N4O4S2

Molecular Weight

314.3 g/mol

IUPAC Name

N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-methyloxamide

InChI

InChI=1S/C10H10N4O4S2/c1-12-8(15)9(16)14-20(17,18)5-2-3-6-7(4-5)19-10(11)13-6/h2-4H,1H3,(H2,11,13)(H,12,15)(H,14,16)

InChI Key

XVLUVLSHEKXHLJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

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